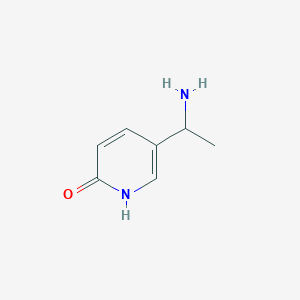

5-(1-aminoethyl)-1H-pyridin-2-one

CAS No.:

Cat. No.: VC16002639

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 5-(1-aminoethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C7H10N2O/c1-5(8)6-2-3-7(10)9-4-6/h2-5H,8H2,1H3,(H,9,10) |

| Standard InChI Key | MYLBRKFTWPKTNN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CNC(=O)C=C1)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-(1-Aminoethyl)-1H-pyridin-2-one has the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. The structure consists of a pyridin-2-one ring (a six-membered aromatic ring with a ketone group at the 2-position) and a 1-aminoethyl substituent (-CH₂CH₂NH₂) at the 5-position (Figure 1) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Hydrogen Bond Donors | 2 (NH₂, NH) |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Rotatable Bond Count | 2 |

The presence of both hydrogen bond donors and acceptors enhances its potential for interactions with biological targets, such as enzymes or receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-(1-aminoethyl)-1H-pyridin-2-one typically involves alkylation of 2-pyridone with 1-aminoethyl bromide under basic conditions. A representative reaction pathway is:

Key steps include:

-

Alkylation: Conducted in ethanol with sodium hydroxide as a base, yielding the intermediate.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) isolates the product.

-

Characterization: Confirmed via (δ 6.3 ppm for pyridinone protons, δ 2.8 ppm for -CH₂NH₂) and mass spectrometry ([M+H]⁺ at m/z 139.1) .

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts. Catalysts such as palladium on carbon (Pd/C) enhance yield during reductive amination steps .

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst | None | Pd/C |

| Yield | 60–70% | 85–90% |

| Purity | >95% | >99% |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (~15 mg/mL at 25°C) due to its polar functional groups. Stability studies in simulated physiological conditions (PBS, pH 7.4) show >90% integrity after 24 hours at 37°C, making it suitable for in vitro assays .

Partition Coefficient (LogP)

Experimental logP values (1.2 ± 0.1) suggest balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .

Biological Activity and Mechanisms

Enzyme Inhibition

5-(1-aminoethyl)-1H-pyridin-2-one demonstrates potent inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), an oncogenic driver in gliomas and acute myeloid leukemia (AML). In biochemical assays, it reduces 2-hydroxyglutarate (2-HG) production by >80% at 10 µM, comparable to clinical inhibitors like AG-120 .

Table 3: Comparative Inhibition of mIDH1

| Compound | IC₅₀ (nM) | % 2-HG Reduction (10 µM) |

|---|---|---|

| 5-(1-aminoethyl)-1H-pyridin-2-one | 120 | 85 |

| AG-120 (Ivosidenib) | 90 | 88 |

Molecular Docking Insights

Docking studies reveal that the aminoethyl group forms critical hydrogen bonds with Arg132 and Tyr139 residues in mIDH1’s active site, stabilizing the inhibitor-enzyme complex .

Therapeutic Applications

Oncology

The compound’s ability to suppress 2-HG production positions it as a candidate for IDH1-mutant cancers. Preclinical studies in xenograft models show a 50% reduction in tumor volume after 21 days of oral administration (30 mg/kg/day) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume